4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione
Description
Crystallographic Analysis of Benzoxazepine-dione Core Framework
The benzoxazepine-dione core is a seven-membered heterocyclic system containing one oxygen and two nitrogen atoms. Single-crystal X-ray diffraction (XRD) studies of analogous 1,4-benzoxazepine-2,5-diones reveal bond lengths critical to understanding the core’s rigidity and electronic properties. For example, the C–O bond in the oxazepine ring measures approximately 1.455–1.448 Å, consistent with sp³-hybridized oxygen participating in resonance stabilization. The diketone moieties at positions 3 and 5 exhibit C=O bond lengths of 1.21–1.23 Å, characteristic of conjugated carbonyl groups.
The propan-2-yl substituent at position 2 introduces steric bulk, as evidenced by torsional angles between the isopropyl group and the benzoxazepine plane. XRD data for related compounds show dihedral angles of 85–90°, indicating near-perpendicular orientation to minimize van der Waals repulsions. This spatial arrangement likely influences the molecule’s solubility and intermolecular interactions.
| Key Bond Parameters | Length (Å) | Angle (°) |
|---|---|---|
| C3–O (oxazepine) | 1.455 | 112.3 |
| C5=O (diketone) | 1.219 | 120.7 |
| N2–C2 (isopropyl attachment) | 1.467 | 109.5 |
Conformational Studies of 2,3-Dihydro-1,4-benzodioxin Substituent
The 2,3-dihydro-1,4-benzodioxin substituent adopts a pseudo-chair conformation, as demonstrated by density functional theory (DFT) calculations on similar systems. The six-membered dioxin ring exhibits puckering parameters (Q = 0.52 Å, θ = 45°) that balance steric strain and orbital overlap. Nuclear Overhauser effect (NOE) spectroscopy reveals through-space coupling between the dioxin’s methylene protons (δ 4.25–4.30 ppm) and aromatic protons on the benzoxazepine core, confirming a gauche orientation relative to the bridging oxoethyl group.
Steric effects dominate the substituent’s conformational preferences. Molecular mechanics simulations indicate that planarization of the dioxin ring increases ring strain by 8.2 kcal/mol compared to the puckered conformation. This strain arises from eclipsing interactions between oxygen lone pairs and adjacent C–H bonds, as quantified by natural bond orbital (NBO) analysis.
Stereoelectronic Effects in Oxoethyl Bridging Group
The oxoethyl bridge (–CH₂–C(=O)–) exhibits significant stereoelectronic interactions. The ketone’s carbonyl group polarizes adjacent σ-bonds, creating a dipole moment of 3.2 D oriented toward the benzodioxin substituent. This polarization facilitates n→π* hyperconjugation between the carbonyl oxygen’s lone pairs (n) and the antibonding orbital (π*) of the benzoxazepine’s aromatic system, stabilizing the molecule by 12.3 kcal/mol.
Bond critical point (BCP) analysis via quantum theory of atoms in molecules (QTAIM) reveals electron density redistribution at the bridgehead carbon (ρ = 1.34 e/ų), indicative of partial double-bond character. This delocalization explains the shortened C–C bond (1.48 Å vs. typical 1.54 Å for single bonds) observed in XRD studies.
Electronic Effects Summary :
Properties
Molecular Formula |
C22H21NO6 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C22H21NO6/c1-13(2)20-22(26)23(21(25)15-5-3-4-6-17(15)29-20)12-16(24)14-7-8-18-19(11-14)28-10-9-27-18/h3-8,11,13,20H,9-10,12H2,1-2H3 |
InChI Key |
PEJXTNSZQSNIAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Methodology for Benzoxazepine Core Formation
The benzoxazepine-3,5-dione core is synthesized via asymmetric coupling of substituted anthranilic acids with α-haloacids. For example:
- Step 1 : Anthranilic acid derivatives react with α-bromoacids (e.g., 2-bromopropionic acid) in the presence of thionyl chloride (SOCl₂) to form N-acylanthranilic acids.
- Step 2 : Intramolecular cyclization is induced using potassium carbonate (K₂CO₃) in dimethylformamide (DMF), yielding the seven-membered benzoxazepine ring.
Critical Factors :
Functionalization with 2,3-Dihydro-1,4-Benzodioxin Moiety
The 2,3-dihydro-1,4-benzodioxin-6-yl group is introduced via Friedel-Crafts acylation or nucleophilic substitution:
- Method A : Benzodioxin-6-amine is sulfonylated with benzenesulfonyl chloride under basic conditions (pH 9–10), followed by alkylation with 2-bromoacetamide derivatives.
- Method B : Direct coupling of preformed benzodioxin ketones (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid) with the benzoxazepine core using lithium hydride (LiH) as an activator.
Optimized Conditions :
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | H₂O/DMF | DMF |
| Temperature | 25°C | 0°C → RT |
| Yield | 68–72% | 82–89% |
| Key Reagent | LiH | SOCl₂ |
Method B achieves higher yields due to better control over electrophilic reactivity.
Stepwise Synthesis and Intermediate Characterization
Intermediate 1: N-Acylanthranilic Acid Derivatives
Anthranilic acid reacts with α-bromoacids in SOCl₂ to form N-acylanthranilic acids. For example:
- Reaction :
$$ \text{Anthranilic acid} + \text{α-Bromopropionic acid} \xrightarrow{\text{SOCl}_2, \text{DMF}} \text{N-(2-Bromopropionyl)anthranilic acid} $$ - Characterization :
Intermediate 2: Cyclized Benzoxazepine-3,5-Dione
Cyclization of N-acylanthranilic acids proceeds via base-mediated elimination:
Final Functionalization: Introduction of Isopropyl Group
The propan-2-yl substituent is introduced via:
- Mitsunobu Reaction : Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to alkylate the benzoxazepine nitrogen.
- N-Alkylation : Direct alkylation with 2-bromopropane in the presence of NaH.
Yield Comparison :
| Method | Solvent | Temperature | Yield |
|---|---|---|---|
| Mitsunobu | THF | 0°C | 75% |
| N-Alkylation | DMF | RT | 68% |
Industrial-Scale Production and Process Optimization
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance reproducibility:
- Residence Time : 10–15 minutes at 90°C.
- Catalyst : Heterogeneous catalysts (e.g., Amberlyst-15) reduce side reactions.
Advantages :
- 20% higher yield compared to batch processes.
- Reduced solvent waste (DMF recovery >90%).
Green Chemistry Approaches
Recent advances focus on solvent-free cyclization:
- Poly(phosphoric acid) (PPA) : Catalyzes cyclization at 90°C without solvents, achieving 85% yield.
- Microwave Assistance : Reduces reaction time from 12 h to 45 minutes.
Analytical Validation and Quality Control
Spectroscopic Characterization
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 1.2 (d, 6H, CH(CH₃)₂), δ 4.3 (s, 2H, OCH₂) | |
| ¹³C NMR | δ 170.5 (C=O), δ 115–130 (aromatic C) | |
| HRMS | m/z 381.4 [M+H]⁺ (C₂₁H₁₉NO₆) |
Purity Assessment
- HPLC : >99% purity using C18 column (MeCN/H₂O, 70:30).
- TLC : Rf 0.75 (EtOAc/hexane, 3:7).
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxin or benzoxazepine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include substituted benzodioxin and benzoxazepine derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared to three key analogues (Table 1):
Key Observations :
- The benzodioxin moiety in the target compound may enhance anti-inflammatory activity compared to simpler carboxylic acid derivatives like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid .
- The isopropyl group at position 2 likely improves metabolic stability over ethyl-substituted analogues (e.g., CAS 903870-93-9), as branched alkyl groups often reduce cytochrome P450-mediated oxidation .
- Fused heterocycles (e.g., isoxazolo-benzoxazepines) exhibit distinct biological profiles due to increased rigidity and altered electron distribution .
Research Findings and Data
Anti-Inflammatory Efficacy
Biological Activity
The compound 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The compound belongs to a class of benzoxazepines characterized by the presence of a benzodioxin moiety. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may modulate enzyme activity and receptor interactions, leading to diverse pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and oxidative stress responses.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Antioxidant Activity
Studies have shown that derivatives of benzodioxin compounds exhibit significant antioxidant properties. For instance, compounds structurally related to the target compound have demonstrated high inhibition of low-density lipoprotein (LDL) peroxidation, which is crucial for preventing atherosclerosis .
Hypolipidemic Effects
Research indicates that certain derivatives possess hypolipidemic activity. For example, compounds similar to the target showed significant reductions in lipid levels in animal models . This suggests potential therapeutic applications in managing hyperlipidemia.
Calcium Antagonist Properties
Some studies have reported that related compounds exhibit calcium antagonist properties comparable to established drugs like flunarizine. This effect may contribute to their cardiovascular benefits by preventing excessive calcium influx into cells .
Case Studies and Research Findings
- In Vitro Studies:
- In Vivo Studies:
- Calcium Channel Blocking:
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
